molecular formula C11H15NO B12532838 4-Methoxy-2-(2-methylprop-1-en-1-yl)aniline CAS No. 750597-51-4

4-Methoxy-2-(2-methylprop-1-en-1-yl)aniline

Cat. No.: B12532838
CAS No.: 750597-51-4
M. Wt: 177.24 g/mol
InChI Key: LMSWJQIUSYDGBF-UHFFFAOYSA-N
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Description

4-Methoxy-2-(2-methylprop-1-en-1-yl)aniline is an organic compound with the molecular formula C11H15NO It is a derivative of aniline, featuring a methoxy group and a methylprop-1-en-1-yl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-2-(2-methylprop-1-en-1-yl)aniline typically involves the alkylation of aniline derivatives. One common method is the reaction of 4-methoxyaniline with isobutylene in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and optimized reaction conditions can significantly enhance the production process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2-(2-methylprop-1-en-1-yl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or hydroxy derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.

Major Products Formed

    Oxidation: Quinones and nitroso derivatives.

    Reduction: Amines and hydroxy derivatives.

    Substitution: Halogenated and nitrated derivatives.

Scientific Research Applications

4-Methoxy-2-(2-methylprop-1-en-1-yl)aniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Methoxy-2-(2-methylprop-1-en-1-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit the activity of monoamine oxidase (MAO), leading to increased levels of neurotransmitters in the brain. This mechanism is of interest in the development of treatments for neurological disorders.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxy-2-(prop-1-en-1-yl)aniline
  • 4-Methoxy-2-(2-methylprop-1-en-1-yl)phenol
  • 4-Methoxy-2-(2-methylprop-1-en-1-yl)benzene

Uniqueness

4-Methoxy-2-(2-methylprop-1-en-1-yl)aniline is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties

Properties

CAS No.

750597-51-4

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

4-methoxy-2-(2-methylprop-1-enyl)aniline

InChI

InChI=1S/C11H15NO/c1-8(2)6-9-7-10(13-3)4-5-11(9)12/h4-7H,12H2,1-3H3

InChI Key

LMSWJQIUSYDGBF-UHFFFAOYSA-N

Canonical SMILES

CC(=CC1=C(C=CC(=C1)OC)N)C

Origin of Product

United States

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